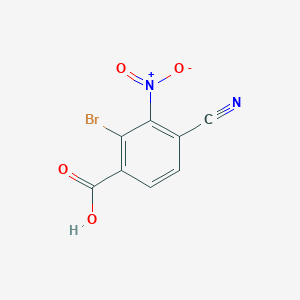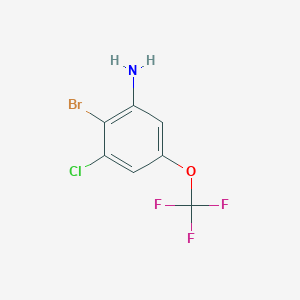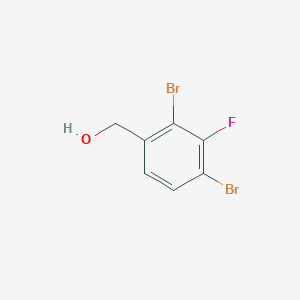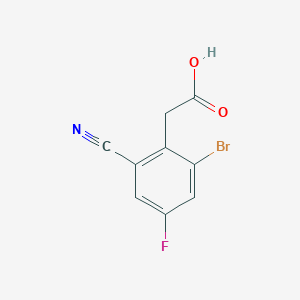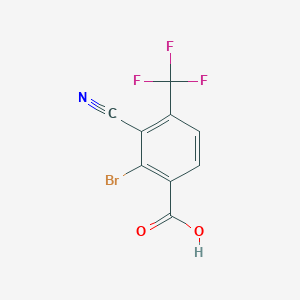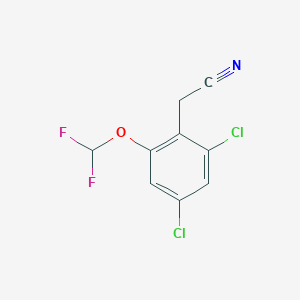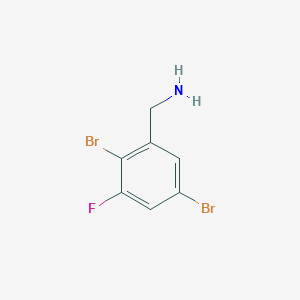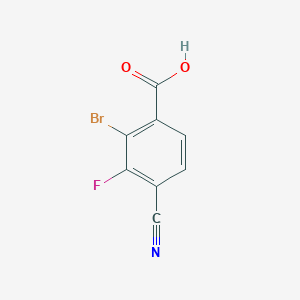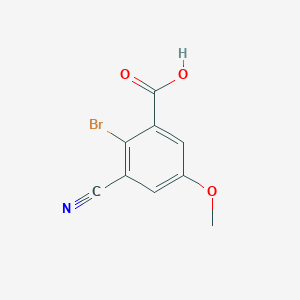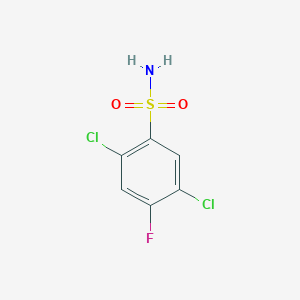![molecular formula C11H14N2O B1410963 [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine CAS No. 1993316-74-7](/img/structure/B1410963.png)
[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine
Overview
Description
Preparation Methods
The synthesis of [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 4-pentyn-1-ol in the presence of a base to form 2-(pent-4-ynyloxy)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield the final product
Chemical Reactions Analysis
[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its interactions with biological molecules and its potential biological activities.
Mechanism of Action
The mechanism by which [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aminomethyl and pyridine functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine include other aminomethyl pyridine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents. For example:
2-(Pent-4-ynyloxy)pyridine: Lacks the aminomethyl group, making it less reactive in certain biological contexts.
3-(Pent-4-ynyloxy)pyridin-2-yl]methylamine: Has a different substitution pattern on the pyridine ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions and reactivity compared to its analogs.
Properties
IUPAC Name |
(2-pent-4-ynoxypyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-8-14-11-10(9-12)6-5-7-13-11/h1,5-7H,3-4,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXQZFCZEIYRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


